3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The presence of various functional groups such as the chlorophenyl, piperazine, morpholino, and thioxo groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate isocyanate under reflux conditions to form the corresponding quinazolinone derivative.
Introduction of the Thioxo Group: The thioxo group can be introduced by treating the quinazolinone derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 3-chlorophenylamine with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final compound can be obtained by coupling the piperazine derivative with the benzylated quinazolinone intermediate using a suitable coupling agent such as DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring cost-effectiveness, safety, and environmental sustainability. Key considerations include optimizing reaction conditions, using efficient purification techniques, and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The presence of the piperazine and morpholino groups may enhance its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the morpholino group.
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholinoquinazolin-4(1H)-one: Lacks the thioxo group.
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2,3-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.
Uniqueness
The uniqueness of 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. The presence of the thioxo group, in particular, may enhance its pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C30H30ClN5O3S |
---|---|
Molecular Weight |
576.1 g/mol |
IUPAC Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C30H30ClN5O3S/c31-23-2-1-3-24(18-23)33-10-12-35(13-11-33)28(37)22-6-4-21(5-7-22)20-36-29(38)26-19-25(34-14-16-39-17-15-34)8-9-27(26)32-30(36)40/h1-9,18-19H,10-17,20H2,(H,32,40) |
InChI Key |
WUAINIPEHBLOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
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